molecular formula C18H16N4O10S3 B092069 Neoprontosil CAS No. 132-38-7

Neoprontosil

Cat. No.: B092069
CAS No.: 132-38-7
M. Wt: 544.5 g/mol
InChI Key: RALNLQYPLYWQRT-UHFFFAOYSA-N
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Description

N-Nitroso-N-methylurea is an organic compound with the chemical formula C₂H₅N₃O₂. It is known for its potent carcinogenic, mutagenic, and teratogenic properties. This compound is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurea can be synthesized by reacting methylamine with nitrous acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of N-Nitroso-N-methylurea is not common due to its hazardous nature. small-scale synthesis for research purposes follows the same basic principles as the laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-N-methylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-Nitroso-N-methylurea exerts its effects primarily through alkylation. It transfers its methyl group to nucleophilic sites in DNA, leading to the formation of methylated nucleobases. This alkylation can cause mispairing during DNA replication, resulting in mutations. The compound’s ability to induce mutations makes it a potent carcinogen .

Comparison with Similar Compounds

Uniqueness: N-Nitroso-N-methylurea is unique due to its high reactivity and ability to induce specific mutations in DNA. Its use as a precursor for diazomethane synthesis also sets it apart from other nitroso compounds .

Biological Activity

Neoprontosil, a prodrug in the sulfonamide class, is notable for its conversion to the active compound sulfanilamide, which exhibits significant antibacterial properties. This article delves into the biological activity of this compound, examining its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical applications.

This compound functions as a prodrug, requiring metabolic activation to exert its therapeutic effects. The conversion occurs primarily through the action of gut microbiota, specifically azoreductases, which cleave the azo bond in this compound to release sulfanilamide. This metabolic process is crucial for its antibacterial efficacy:

  • Prodrug Activation : this compound is converted to sulfanilamide by gut bacteria.
  • Antibacterial Activity : Sulfanilamide inhibits bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

ParameterDescription
Absorption Rapidly absorbed in the gastrointestinal tract.
Metabolism Primarily metabolized by gut microbiota.
Excretion Significant amounts excreted unchanged in bile.
Half-life Varies based on gut microbiome composition.

The role of gut microbiota in drug metabolism highlights the variability in response among individuals based on their microbial composition .

Clinical Applications and Case Studies

This compound has been used in various clinical settings, particularly for treating bacterial infections. Notable case studies include:

  • Treatment of Pyoderma Gangrenosum :
    • A study documented five cases where this compound was effective in treating pyoderma gangrenosum, showcasing its potential in managing severe skin infections .
  • Efficacy in Gonococcal Infections :
    • Historical data indicated that this compound and sulfanilamide demonstrated marked bactericidal activity against gonococcal infections, leading to significant clinical improvements in patients .
  • Comparative Efficacy :
    • In a comparative study of various sulfonamides, this compound was found to be effective but slightly less potent than sulfanilamide and other derivatives against certain bacterial strains .

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • Gut Microbiota Influence : Studies indicate that antibiotic treatment can reduce the effectiveness of this compound by altering gut microbiota composition, thereby affecting drug metabolism and subsequent therapeutic outcomes .
  • Therapeutic Index : The therapeutic index of this compound is favorable due to its high tolerance and low toxicity profile compared to other antibiotics .

Properties

IUPAC Name

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALNLQYPLYWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-60-8 (di-hydrochloride salt)
Record name Neoprontosil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0074500, DTXSID90861788
Record name Neoprontosil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-38-7, 133-60-8
Record name 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoprontosil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoprontosil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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